Enhanced Lipophilicity (LogP) of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine Compared to Unsubstituted 2-(Phenylthio)pyrimidine
The 2,5-dimethyl substitution on the aryl ring significantly increases lipophilicity compared to the unsubstituted analog. This affects membrane permeability and distribution. [1]
| Evidence Dimension | Calculated LogP (clogP) |
|---|---|
| Target Compound Data | clogP = 2.81 |
| Comparator Or Baseline | 2-(Phenylthio)pyrimidine (LogP = 2.63) |
| Quantified Difference | +0.18 log units |
| Conditions | Predicted value from chemical structure |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption, a key criterion for selecting a lead scaffold in drug discovery.
- [1] sildrug.ibb.waw.pl. Structure-based clogP calculation for C12H12N2S. View Source
- [2] Chemsrc. 2-(phenylthio)pyrimidine (CAS 14080-18-3) properties. View Source
